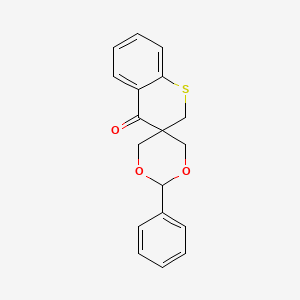

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal is a complex organic compound that belongs to the class of thiochromenes. Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxymethyl groups and a benzaldehyde acetal moiety, which contribute to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxythiophenol derivative, with an aldehyde under acidic conditions to form the thiochromene core.

Introduction of Hydroxymethyl Groups: The thiochromene core is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 3-position.

Formation of Benzaldehyde Acetal: Finally, the benzaldehyde acetal moiety is introduced through an acetalization reaction with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

化学反应分析

Types of Reactions

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde acetal moiety can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups and benzaldehyde acetal moiety allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

相似化合物的比较

Similar Compounds

- 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal

- 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one

Uniqueness

Compared to similar compounds, 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal is unique due to the presence of both hydroxymethyl groups and a benzaldehyde acetal moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal (CAS No. 338755-84-3) is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on available research.

- Molecular Formula : C18H16O3S

- Molecular Weight : 312.39 g/mol

- Melting Point : 142-145 °C

- Density : 1.336 g/cm³ (predicted)

- Solubility : Soluble in organic solvents, specific solubility data not available.

Synthesis

The synthesis of this compound typically involves the acetalization of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one with benzaldehyde. The reaction conditions can vary but often include the use of acid catalysts to promote the formation of the acetal.

Antioxidant Activity

Research indicates that thiochromenones possess significant antioxidant properties. The benzaldehyde acetal derivative may enhance these effects due to the presence of hydroxymethyl groups, which can stabilize free radicals through electron donation.

Antimicrobial Properties

Studies have shown that derivatives of thiochromenones exhibit antimicrobial activity against various bacterial strains. The specific activity of the benzaldehyde acetal has not been extensively documented, but structural similarities suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Preliminary studies suggest that thiochromenone derivatives can induce cytotoxicity in cancer cell lines. For instance:

- Case Study : A study evaluated the cytotoxic effects of thiochromenone derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives reduced cell viability significantly, suggesting a potential for therapeutic applications in oncology.

Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal?

Methodological Answer: The synthesis typically involves condensation between substituted benzaldehydes and thiochromenone derivatives. A general approach includes refluxing the aldehyde precursor (e.g., substituted benzaldehyde) with 3,3-bis(hydroxymethyl)-thiochromen-4-one in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous acetal syntheses use ethanol as a solvent, 4–6 hours of reflux, and vacuum evaporation to isolate the product . Optimization may require adjusting reaction time, temperature, or acid concentration to avoid side reactions like the Cannizzaro reaction, particularly with electron-withdrawing substituents on benzaldehyde .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use 1H and 13C NMR to confirm acetal formation. The vinylic proton in the acetal group typically appears as a singlet (~5.43 ppm in similar acetals), while hydroxymethyl protons resonate between 3.5–4.5 ppm .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. The thiochromenone core and benzaldehyde acetal moieties can be analyzed for bond angles and packing interactions. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between acetal regioisomers.

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety influence the biological activity or stability of the acetal?

Methodological Answer: Substituents like halogens (Cl, F) or methoxy groups alter electronic and steric properties, impacting both synthesis efficiency and bioactivity. For example:

- Electron-withdrawing groups (e.g., -CF3) : Require milder basic conditions to prevent aldehyde self-condensation. Use diluted NaOH to suppress the Cannizzaro reaction .

- Halogen substituents : Enhance biological activity (e.g., antitumor effects) by modulating lipophilicity and target binding. Comparative studies with chloro- vs. fluoro-substituted benzaldehyde acetals show distinct apoptotic pathways in cancer cells .

- Stability studies : Monitor acetal hydrolysis under acidic/basic conditions via 1H NMR. The tertiary acetal proton signal (δ ~5.43 ppm) diminishes as hydrolysis releases benzaldehyde (δ ~9.98 ppm) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

- Disorder in the acetal group : Common due to flexible hydroxymethyl groups. Mitigate by collecting data at low temperatures (e.g., 100 K) and using restraints in SHELXL refinement .

- Twinned crystals : Employ twin law analysis (e.g., using PLATON) and refine with a twin fraction parameter. SHELX handles twinning effectively, particularly for high-symmetry space groups .

- Hydrogen bonding networks : Map interactions (e.g., O–H⋯O) using Mercury software. The hydroxymethyl groups often form intramolecular H-bonds, stabilizing the acetal conformation .

Q. How can computational methods (e.g., DFT) complement experimental data in understanding this compound’s reactivity?

Methodological Answer:

- Reaction mechanism modeling : Use Gaussian or ORCA to simulate the acetalization transition state. Compare calculated activation energies for different benzaldehyde substituents to predict reaction rates .

- Hydrogen bonding analysis : DFT-based lattice energy calculations (e.g., via PIXEL method) quantify intermolecular interactions, explaining crystallographic packing patterns .

- Docking studies : For bioactive derivatives, perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like RIP-1 kinase, linked to antitumor activity .

属性

IUPAC Name |

2-phenylspiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c19-16-14-8-4-5-9-15(14)22-12-18(16)10-20-17(21-11-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLYKHKJNQKVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CC=CC=C3)CSC4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。